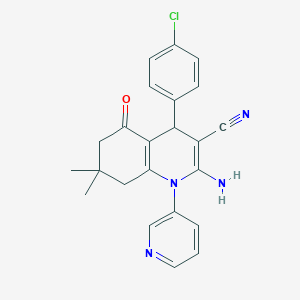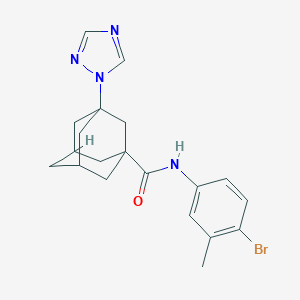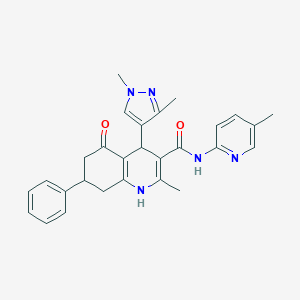![molecular formula C19H17BrN4O3 B446694 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B446694.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Bromination and Nitration: The pyrazole ring can be selectively brominated and nitrated using reagents like bromine and nitric acid under controlled conditions.
Coupling with Benzamide: The brominated and nitrated pyrazole can be coupled with a benzamide derivative through nucleophilic substitution or other coupling reactions.
Introduction of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which might have different biological activities.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor ligands. The presence of the nitro and bromine groups could impart specific biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The nitro and bromine groups could play a role in the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-nitro-1H-pyrazole: A simpler compound with similar functional groups.
N-(2,6-dimethylphenyl)benzamide: A compound with a similar benzamide moiety.
3-nitro-1H-pyrazole: A compound with a similar pyrazole ring but without the bromine substitution.
Uniqueness
“3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness could impart specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Propriétés
Formule moléculaire |
C19H17BrN4O3 |
|---|---|
Poids moléculaire |
429.3g/mol |
Nom IUPAC |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-12-5-3-6-13(2)17(12)21-19(25)15-8-4-7-14(9-15)10-23-11-16(20)18(22-23)24(26)27/h3-9,11H,10H2,1-2H3,(H,21,25) |
Clé InChI |
FHUNCJVGVKURKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446616.png)
![5-[(2-methoxyanilino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B446618.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B446622.png)
![3,4-dichloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B446624.png)

![N~1~-[4-(DIETHYLAMINO)PHENYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B446627.png)
![2-Methyl 4-propyl 5-[(1-adamantylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B446628.png)
![N-(4-chlorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide](/img/structure/B446630.png)
![2,2-dichloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropanecarboxamide](/img/structure/B446631.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B446632.png)

